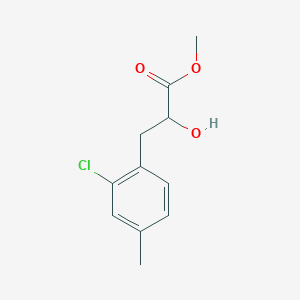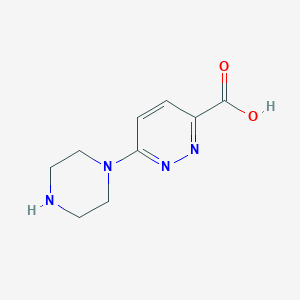![molecular formula C13H13FO2 B15313119 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)bicyclo[211]hexane-2-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a fluorophenyl group attached to a bicyclo[211]hexane ring system, which is further substituted with a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with a fluorophenyl group and a carboxylic acid group. The reaction conditions often require specific equipment and glassware, making it challenging to scale up .
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.
Cycloaddition: The bicyclo[2.1.1]hexane core can undergo further cycloaddition reactions to form more complex structures.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s rigid bicyclic structure makes it useful in the development of new materials with specific mechanical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. While all these compounds share a rigid bicyclic structure, 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the fluorophenyl group and the carboxylic acid group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H13FO2 |
|---|---|
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-11-4-2-1-3-9(11)13-6-8(7-13)5-10(13)12(15)16/h1-4,8,10H,5-7H2,(H,15,16) |
Clave InChI |
XQAZVRHHSDEKDU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


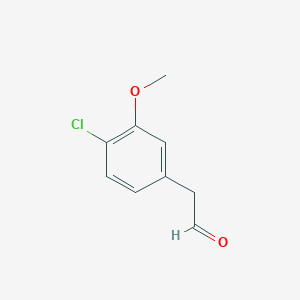
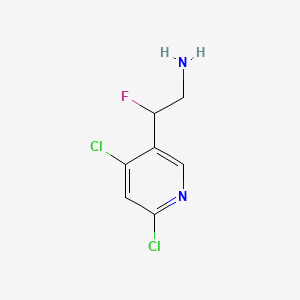
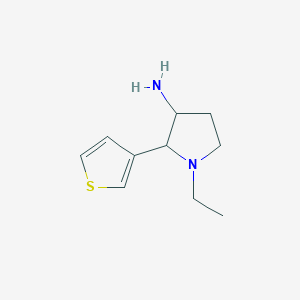
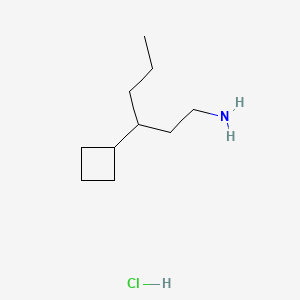
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)
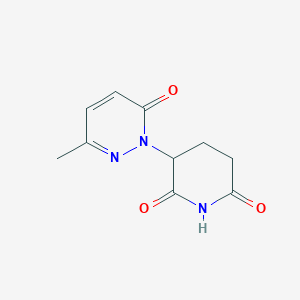
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
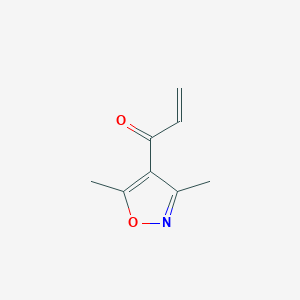
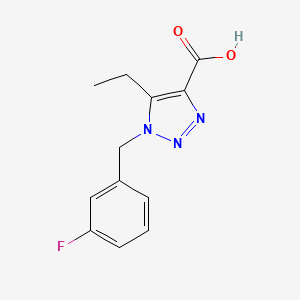

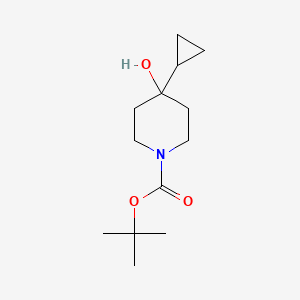
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
